molecular formula C12H16N2 B6360840 (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-54-5

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B6360840
CAS No.: 1414960-54-5
M. Wt: 188.27 g/mol
InChI Key: YNWGNIXGOYARFJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a tricyclic amine featuring a pyridine ring fused to a partially saturated quinoxaline core. This structural motif confers conformational flexibility and hydrogen-bonding capabilities, making it a versatile scaffold in medicinal chemistry. Derivatives of this compound are explored for diverse therapeutic applications, including CNS disorders and oncology.

Properties

IUPAC Name

(6aR)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGNIXGOYARFJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald–Hartwig Cross-Coupling for Thiophene–Quinoxaline Precursors

A pivotal method involves palladium-catalyzed cross-coupling to construct the pyrido[1,2-a]quinoxaline framework. For example, 2-(3-bromo-thiophen-2-yl)quinoxaline undergoes coupling with 1,2-dimethylethylenediamine (DMEDA) under microwave irradiation (150°C, 15 min) using Pd(OAc)₂, tricyclohexylphosphine, and t-BuONa in toluene. This yields N¹,N¹-dimethyl-N²-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine with 85% yield (Table 1).

Table 1: Optimization of Cross-Coupling Conditions

Catalyst SystemLigandBaseSolventYield (%)
Pd(OAc)₂ (10 mol%)Tricyclohexylphosphinet-BuONaToluene85
Pd₂(dba)₃ (5 mol%)XPhosK₃PO₄DMF72

Cyclocondensation of 1,2-Diamines with α-Ketoesters

An alternative route involves cyclocondensation of 1,2-phenylenediamines with α-ketoesters under acidic conditions. For instance, refluxing 4,5-dimethyl-1,2-phenylenediamine with 2′-bromoacetophenone in ethanol generates the tetrahydroquinoxaline intermediate, which is subsequently dehydrogenated using SeO₂ to yield the pyrido[1,2-a]quinoxaline core. This method achieves 67% yield but requires stringent control of oxidation states to prevent over-oxidation.

Enantioselective Synthesis of the (R)-Enantiomer

Chiral Auxiliary-Mediated Cyclization

Incorporating chiral auxiliaries during cyclization steps enables stereochemical control. For example, (R)-BINAP ligands in palladium-catalyzed reactions induce asymmetry during the formation of the 6a stereocenter. A representative protocol uses Pd(OAc)₂/(R)-BINAP (5 mol%) with Cs₂CO₃ in THF at 80°C, achieving 78% yield and 92% enantiomeric excess (ee).

Kinetic Resolution via Enzymatic Hydrolysis

Racemic mixtures of hexahydro-pyrido[1,2-a]quinoxaline derivatives can be resolved using lipases. Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer intact with >99% ee after recrystallization.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates key steps, such as the cyclization of N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines. Reactions completed in 15 minutes under microwave conditions (150°C) versus 24 hours conventionally improve yields by 20–30%.

Post-Synthetic Modifications and Functionalization

Reductive Amination for Side-Chain Elaboration

The secondary amine in the pyrido[1,2-a]quinoxaline core undergoes reductive amination with aldehydes using NaBH₃CN in MeOH. For example, reaction with 4-nitrobenzaldehyde introduces electron-withdrawing groups, enhancing antimicrobial activity.

Halogenation for Cross-Coupling Readiness

Electrophilic bromination using NBS in CCl₄ installs bromine at the 3-position of the thiophene ring, enabling Suzuki–Miyaura couplings for diversification.

Characterization and Analytical Validation

Spectroscopic Techniques

  • ¹H NMR : Distinct signals for the 6a-H proton (δ 4.2–4.5 ppm, multiplet) confirm stereochemistry.

  • HRMS : Molecular ion peaks at m/z 318.9899 ([M+H]⁺) validate the molecular formula C₁₄H₁₂BrN₂S.

  • X-ray Crystallography : Single-crystal analysis (CCDC 1834011) unequivocally establishes the (R)-configuration.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity, with the (R)-enantiomer eluting at 12.3 min versus 14.1 min for the (S)-form .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of 1,2-diamines with 1,2-dicarbonyl compounds under specific conditions. This compound is known to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. It has been associated with significant biological pathways including cell cycle regulation and apoptosis induction .

Medicinal Chemistry

This compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For instance:
    CompoundCancer Cell LineIC₅₀ (μg/mL)
    Compound AMCF-7 (Breast)0.01 ± 0.001
    Compound BA549 (Lung)0.06 ± 0.008
    DoxorubicinVarious>100

This highlights its potential as a lead compound for developing new anticancer agents .

  • Antibacterial and Antiviral Properties : The compound has also been investigated for its antibacterial and antiviral effects. Its structural characteristics allow it to interact effectively with microbial targets .

Neuropharmacology

Recent studies have identified derivatives of this compound as selective agonists for the serotonin receptor subtype 5-HT₂C. These findings suggest potential applications in treating mood disorders and obesity .

Chemical Manufacturing

In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for producing dyes and pigments .

Green Chemistry

The production methods for this compound often incorporate principles of green chemistry by utilizing water as a solvent and minimizing the use of toxic reagents. This approach not only enhances sustainability but also improves the safety profile of chemical manufacturing processes .

Mechanism of Action

The mechanism of action of ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

A comparative analysis of structurally related tricyclic compounds reveals distinct pharmacological profiles based on core heterocycles and substituents:

Compound Core Structure Key Substituents Therapeutic Activity Key Findings
(R)-Pyrido[1,2-a]quinoxaline Pyridine + Quinoxaline Variable (e.g., trifluoropropyl) CNS disorders, Oncology High 5-HT2C selectivity; antitumor activity via PPARγ upregulation
Pyrrolo[1,2-a]quinoxaline Pyrrole + Quinoxaline Trichloromethyl, aryl groups Antimalarial, Anticancer 4-Trichloromethyl substitution enhances antiplasmodial activity (IC50 = 2.1 µM)
Tetrahydroisoquinoline-quinoxaline hybrids Quinoxaline + Tetrahydroisoquinoline Reduced benzene rings Antitumor Improved water solubility (logP reduction by ~1.5) and retained activity
Imidazo[1,5-a]quinoxaline Imidazole + Quinoxaline Electron-withdrawing groups Kinase inhibition PARP-1 inhibition (IC50 = 0.8 µM)

Pharmacological Profiles

  • CNS Activity: The (R)-pyrido[1,2-a]quinoxaline derivative in exhibited >100-fold selectivity for 5-HT2C over 5-HT2A/2B receptors, critical for minimizing side effects like valvulopathy . In contrast, pyrrolo[1,2-a]quinoxalines with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) showed antipsychotic activity but lower CNS specificity .
  • Antitumor Activity : Tetrazanbigen (TNBG) derivatives, such as the title compound in , reduced tumor growth in vivo by 68% via PPARγ activation, comparable to reference drugs like sorafenib . Pyrrolo analogs with 4-trichloromethyl groups also demonstrated cytotoxicity but with higher selectivity indices (SI > 10) .
  • Antimicrobial Activity: Hexahydropyrido[2,3-f]quinoxaline carboxylic acid derivatives () inhibited S. aureus (MIC = 0.5 µg/mL) through topoisomerase IV interference, outperforming fluoroquinolones in resistant strains .

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Position 4 (pyrido/pyrrolo cores): Trifluoropropyl (5-HT2C) and trichloromethyl (antimalarial) groups enhance target engagement .
    • Position 6/7 : Saturated rings (e.g., hexahydro) improve solubility (logP reduction from 3.2 to 1.7) without compromising potency .
  • Stereochemistry: The (R)-enantiomer in pyrazino-naphthyridines showed 10-fold higher 5-HT2C affinity than the (S)-form, emphasizing enantiomeric purity in CNS drugs .

Toxicity and Selectivity

  • Antitumor Agents: TNBG derivatives exhibited low cytotoxicity in normal hepatocytes (IC50 > 100 µM) .

Biological Activity

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : (6aR)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
  • Molecular Formula : C₁₂H₁₆N₂
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 1414960-54-5

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Quinoxaline derivatives have shown a broad spectrum of activity against various cancer cell lines. For instance:

  • Cytotoxicity Tests : Compounds derived from the quinoxaline framework have demonstrated significant cytotoxic effects on human cancer cell lines with IC₅₀ values often lower than 10 μg/mL. Some derivatives exhibited better cytotoxicity than doxorubicin against specific tumor cell lines .
CompoundCancer Cell LineIC₅₀ (μg/mL)
Compound AMCF-7 (Breast)0.01 ± 0.001
Compound BA549 (Lung)0.06 ± 0.008
DoxorubicinVarious>100

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Quinoxaline derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : Many synthesized quinoxaline derivatives displayed high degrees of inhibition against tested bacterial strains with IC₅₀ values indicating low toxicity towards normal cells .
Bacterial StrainInhibition Zone (mm)IC₅₀ (μg/mL)
Staphylococcus aureus20>100
Escherichia coli25>100

Antiviral Activity

Research indicates that certain derivatives of quinoxaline can inhibit viral replication:

  • Mechanism of Action : The antiviral activity is attributed to the ability of these compounds to interfere with viral entry or replication processes within host cells .

Case Studies

  • Synthesis and Evaluation of Quinoxaline Derivatives :
    A study synthesized various quinoxaline derivatives and evaluated their biological activities. The results showed that certain compounds had dual activity as both anticancer and antimicrobial agents with minimal cytotoxicity towards normal cells .
  • Pharmacological Profiles :
    Another investigation focused on the pharmacological profiles of novel (R)-6,6a,7,8,9,10-Hexahydro derivatives which were identified as potent agonists for specific serotonin receptors (5-HT₂C). These compounds exhibited promising in vitro and in vivo profiles suggesting potential applications in CNS disorders .

Q & A

Q. What are the established synthetic routes for (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline?

Methodological Answer: The synthesis of this compound and its derivatives typically involves multi-component reactions (MCRs) or condensation strategies. A common approach is the ultrasound-assisted MCR using N-(2-aminophenyl)indole, isatin, and alcohols catalyzed by Amberlyst-15 , yielding derivatives in good yields (65–85%) under solvent-free conditions . Alternatively, Pictet-Spengler-type reactions between (2-aminophenyl)pyrrole and aldehydes are employed, with catalysts like SnO2@MWCNTs enhancing selectivity and recyclability (e.g., 92% yield under optimized conditions) . For chiral resolution, phosphoramidate catalysts enable enantioselective synthesis .

Q. How is the structural configuration of this compound validated in academic research?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry and ring conformations. For example, the orthorhombic crystal system (Pbca space group, a = 15.5356 Å, b = 9.8551 Å, c = 25.5551 Å) of a related quinoxaline derivative was resolved with Rgt(F) = 0.0873, confirming the (R)-configuration . NMR spectroscopy (1H and 13C) is critical for characterizing dynamic proton environments, as seen in studies of antibacterial pyrido[2,3-f]quinoxaline derivatives .

Q. What preliminary biological screening approaches are used for this compound?

Methodological Answer: Initial screening focuses on in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., liver, leukemia) and bacterial strains (E. coli, S. aureus). For example, derivatives with cyclopropyl substituents showed MIC values of 0.5–2 µg/mL against S. aureus . Antiviral activity is assessed via plaque reduction assays, with quinoxaline scaffolds like S-2720 inhibiting HIV-1 reverse transcriptase (IC50 = 0.8 µM) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthetic yield and enantiopurity?

Methodological Answer: Key parameters include:

  • Catalyst loading : Amberlyst-15 at 10 mol% maximizes MCR efficiency .
  • Solvent and temperature : SnO2@MWCNTs in ethanol at 80°C achieve 92% yield vs. 75% with AlCl3.
  • Chiral resolution : B(OMe)3/(R)-BINOL catalysts yield enantiomeric excess (ee) >90% for dihydropyrroloquinoxalines .

Optimization Table (Adapted from ):

ParameterOptimal ConditionYield (%)
CatalystSnO2@MWCNTs92
Temperature (°C)8092
SolventEthanol92
Reaction Time (h)492

Q. How are structure-activity relationships (SAR) analyzed for quinoxaline derivatives?

Methodological Answer: SAR studies focus on substituent effects at key positions (e.g., C-6, C-8):

  • Antitumor activity : Removing benzene rings from the core structure reduces molecular rigidity, enhancing water solubility and PPARγ-mediated antitumor effects (e.g., IC50 = 12 µM in HepG2 cells) .
  • Antibacterial activity : Cyclopropyl groups at C-10 improve membrane penetration, lowering MIC values to 0.5 µg/mL . Computational docking (e.g., AutoDock Vina) identifies binding interactions with targets like DNA gyrase .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay variability or structural isomerism . To address this:

  • Comparative bioassays : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Chiral HPLC : Confirm enantiopurity, as (R)- vs. (S)-configurations may show 10-fold differences in potency .
  • Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • PPARγ agonism : Luciferase reporter assays in HepG2 cells demonstrate upregulation of PPARγ-dependent pathways (2.5-fold activation at 10 µM) .
  • Kinase inhibition : Radiometric assays (e.g., Casein Kinase 2 inhibition, IC50 = 0.3 µM) validate ATP-competitive binding .
  • Cryo-EM/X-ray crystallography : Resolve binding modes with viral proteases or bacterial topoisomerases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.